molecular formula C15H13FN2O2S B4762643 N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide

N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B4762643
M. Wt: 304.3 g/mol
InChI Key: HCPGXNAAXJHTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide, commonly known as CFMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of sulfonamide derivatives and has been synthesized using various methods.

Scientific Research Applications

CFMS has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anticancer properties, and studies have shown that it can inhibit the growth of various cancer cell lines. CFMS has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, CFMS has been shown to have antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.

Mechanism of Action

The exact mechanism of action of CFMS is not fully understood. However, studies have suggested that CFMS may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. CFMS has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CFMS has been shown to have a significant impact on various biochemical and physiological processes. Studies have suggested that CFMS can modulate the expression of various genes involved in cancer progression, inflammation, and microbial infection. Additionally, CFMS has been found to induce changes in cellular signaling pathways, leading to the activation of various proteins involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

CFMS has several advantages for use in laboratory experiments. The compound is relatively stable and can be easily synthesized using various methods. Additionally, CFMS has been shown to exhibit potent anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of new therapeutic agents. However, CFMS has some limitations for use in laboratory experiments. The compound is highly toxic and requires careful handling to avoid exposure. Additionally, the exact mechanism of action of CFMS is not fully understood, making it challenging to design experiments to test its efficacy.

Future Directions

CFMS has significant potential for use in the development of new therapeutic agents. Future research should focus on understanding the exact mechanism of action of CFMS and identifying its molecular targets. Additionally, studies should be conducted to investigate the efficacy of CFMS in animal models and clinical trials. Further research is also needed to explore the potential of CFMS in the treatment of other diseases, such as microbial infections and autoimmune disorders.
Conclusion:
In conclusion, CFMS is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been found to exhibit potent anticancer, anti-inflammatory, and antimicrobial properties. Although CFMS has some limitations for use in laboratory experiments, it has significant potential for the development of new therapeutic agents. Future research should focus on understanding the exact mechanism of action of CFMS and identifying its molecular targets to develop effective treatments for various diseases.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c16-14-5-1-13(2-6-14)11-21(19,20)18-15-7-3-12(4-8-15)9-10-17/h1-8,18H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPGXNAAXJHTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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